molecular formula C13H16BrNO B3107447 [(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide CAS No. 1609409-19-9

[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide

Cat. No.: B3107447
CAS No.: 1609409-19-9
M. Wt: 282.18
InChI Key: TVHXPAMWHYDMGG-UHFFFAOYSA-N
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Description

[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide is a chemical compound with the molecular formula C12H15NO.BrH. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group and a methylamine group attached to the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide typically involves the reaction of 4-methoxy-1-naphthaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reducing Agent: Sodium borohydride or lithium aluminum hydride

The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a naphthoquinone derivative.

    Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Naphthoquinone derivatives

    Reduction: Tetrahydronaphthalene derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include:

    Binding to active sites: Inhibiting enzyme activity by occupying the active site.

    Receptor modulation: Altering receptor activity by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.BrH/c1-14-9-10-7-8-13(15-2)12-6-4-3-5-11(10)12;/h3-8,14H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHXPAMWHYDMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C2=CC=CC=C12)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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